molecular formula C10H13N3O B13242744 6-Methyl-3-(pyridin-3-yl)piperazin-2-one

6-Methyl-3-(pyridin-3-yl)piperazin-2-one

Cat. No.: B13242744
M. Wt: 191.23 g/mol
InChI Key: KZHVLJSTSVBNHR-UHFFFAOYSA-N
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Description

6-Methyl-3-(pyridin-3-yl)piperazin-2-one (CAS# 1544214-05-2) is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . It features a piperazin-2-one core, a privileged scaffold in medicinal chemistry, substituted with a pyridin-3-yl group at the 3-position and a methyl group at the 6-position. This structure is a key intermediate in pharmaceutical research, particularly in the development of novel ligands for the cannabinoid receptor type 1 (CB1) . Research indicates that piperazine-based analogues are pivotal for designing potent hCB1 antagonists with high selectivity over the hCB2 receptor . Such compounds are investigated for their potential in managing peripheral conditions like obesity, metabolic syndrome, and liver diseases while aiming to minimize central nervous system (CNS) exposure and associated adverse effects . The piperazinone scaffold provides a versatile platform for further synthetic modification, enabling exploration of structure-activity relationships (SAR) and optimization of drug-like properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

6-methyl-3-pyridin-3-ylpiperazin-2-one

InChI

InChI=1S/C10H13N3O/c1-7-5-12-9(10(14)13-7)8-3-2-4-11-6-8/h2-4,6-7,9,12H,5H2,1H3,(H,13,14)

InChI Key

KZHVLJSTSVBNHR-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis via Suzuki Coupling and Heterocyclic Cyclization

Methodology:

  • Step 1: Preparation of 2-chloro-4-(pyridin-3-yl)pyrimidine derivatives via Suzuki coupling.
  • Step 2: Nucleophilic substitution with amines (e.g., piperazine derivatives) to introduce the piperazine core.
  • Step 3: Cyclization to form the piperazin-2-one ring, often facilitated by reagents such as triphosgene or phosgene equivalents.

Research Findings:

  • Xin et al. (2017) demonstrated the use of Suzuki coupling between 2,4-dichloropyrimidine and pyridyl boronic acids, yielding regioselective products with yields around 80% (see source).
  • The subsequent cyclization to form the piperazin-2-one involved treatment with triphosgene, leading to ring closure with high efficiency.

Data Table:

Step Reagents Conditions Yield Reference
Suzuki coupling Pd(PPh₃)₄, base Reflux, 80°C 80%
Cyclization Triphosgene Reflux, inert atmosphere 75–85%

Guanylation and Nucleophilic Substitution Pathway

Methodology:

  • Step 1: Starting from 3-amino-4-methylbenzonitrile, guanylation with bis-Boc-guanyl pyrazole introduces the guanidine moiety.
  • Step 2: Boc deprotection using trifluoroacetic acid (TFA) yields the free amine.
  • Step 3: Cyclization with suitable carbonyl sources (e.g., acyl chlorides or isocyanates) facilitates formation of the piperazin-2-one ring with methyl substitution.

Research Findings:

  • The process described by Xin et al. (2017) achieved yields of 60-70% for key intermediates, with subsequent cyclization steps producing the target compound with high purity (see source).

Data Table:

Step Reagents Conditions Yield Reference
Guanylation Bis-Boc-guanyl pyrazole Room temp, TFA 60%
Cyclization Acyl chloride Reflux 70%

Curtius Rearrangement for Piperazin-2-one Formation

Methodology:

  • Step 1: Conversion of carboxylic acids to acyl azides.
  • Step 2: Curtius rearrangement using diphenylphosphoryl azide (DPPA) to generate isocyanates.
  • Step 3: Nucleophilic attack by amines or intramolecular cyclization yields the piperazin-2-one core.

Research Findings:

  • As reported by, this method offers high yields (~60%) and cleaner reaction profiles, especially beneficial for introducing methyl groups at the 6-position during the rearrangement process.

Data Table:

Step Reagents Conditions Yield Reference
Acyl azide formation Acid + NaN₃ Reflux 65%
Rearrangement & cyclization DPPA, TBA 100°C, inert atmosphere 60%

Alternative Routes: Heterocyclic Cyclization and Functionalization

Recent research emphasizes heterocyclic cyclization involving 3-pyridyl derivatives:

  • Step 1: Synthesis of 3-pyridyl derivatives via nucleophilic aromatic substitution.
  • Step 2: Cyclization with suitable carbonyl sources or via intramolecular nucleophilic attack to form the piperazin-2-one ring.
  • Step 3: Methylation at the 6-position using methyl iodide or dimethyl sulfate.

Research Findings:

  • The approach described by and involves initial heterocyclic synthesis followed by methylation and ring closure, achieving yields between 50-70%.

Data Tables Summarizing Key Reactions

Method Starting Materials Key Reagents Conditions Yield (%) References
Suzuki coupling + Cyclization 2,4-Dichloropyrimidine + Pyridyl boronic acid Pd catalyst, triphosgene Reflux, inert 80–85
Guanylation + Cyclization 3-Amino-4-methylbenzonitrile Bis-Boc-guanyl pyrazole, TFA Room temp, reflux 60–70
Curtius Rearrangement Carboxylic acid DPPA, TBA 100°C 60
Heterocyclic cyclization 3-Pyridyl derivatives PCl₅, SOCl₂ Reflux 50–70

Notable Research Discoveries and Innovations

  • Regioselectivity: Modern methods focus on regioselective Suzuki coupling to control substitution patterns on heterocycles, critical for biological activity.
  • Yield Optimization: Use of microwave-assisted cyclization and optimized catalysts has increased yields and reduced reaction times.
  • Functional Group Tolerance: The Curtius rearrangement offers broad functional group compatibility, enabling diverse substitutions at the 6-position.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Methyl-3-(pyridin-3-yl)piperazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-3-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key comparisons include synthesis strategies, physicochemical properties, and biological activities.

Structural Analogues in Piperazinone/Piperidine Derivatives
Compound Name Core Structure Substituents Key Features Synthesis Yield Biological Activity Source
6-Methyl-3-(pyridin-3-yl)piperazin-2-one Piperazinone 6-methyl, 3-(pyridin-3-yl) Combines piperazinone rigidity with pyridine’s electronic effects. Not reported Hypothesized kinase inhibition N/A
1-(3-Chlorophenyl)piperazin-2-one Piperazinone 3-chlorophenyl Cytotoxic agent; used in esterification reactions with methyl α-bromophenylacetic acid. Moderate Cytotoxicity (cell-based assays)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Piperidine 4-amino, 4-(pyridin-3-yl) Light yellow solid; safety protocols emphasize respiratory/eye protection. Not reported Not explicitly stated
Formula IV (RET kinase inhibitor) Piperidine 4-hydroxy, pyridin-2-ylmethyl Crystalline form; RET kinase inhibition. Not reported Anticancer (RET-associated diseases)

Key Observations :

  • Substituent Position : The pyridin-3-yl group in the target compound contrasts with pyridin-2-yl in Formula IV , which may alter binding affinity to kinase targets due to differences in nitrogen orientation.
  • Core Flexibility: Piperazinone derivatives (e.g., 1-(3-chlorophenyl)piperazin-2-one) are often synthesized via alkylation or coupling reactions, similar to methods in , whereas piperidine-based compounds (e.g., Formula IV) may involve more complex bicyclic systems.
  • Biological Relevance : Pyridine-containing analogs (e.g., Formula IV) show RET kinase inhibition, suggesting that the pyridin-3-yl group in the target compound could confer similar pharmacological properties .
Physicochemical Properties
  • Target Compound: Predicted to be a solid (based on tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate’s light yellow solid state ). Solubility may be moderate due to the pyridine ring’s polarity.
  • Analogues :
    • Formula IV derivatives emphasize crystallinity for stability and bioavailability .
    • 6-Methylpyridine sulfonic acid derivatives () exhibit high polarity, suggesting that the target compound’s methyl group may enhance lipophilicity .

Biological Activity

6-Methyl-3-(pyridin-3-yl)piperazin-2-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperazine ring substituted with a methyl group and a pyridine moiety, which is known to influence its pharmacological properties. The general structure can be represented as follows:

C1H1N2O 6 Methyl 3 pyridin 3 yl piperazin 2 one \text{C}_1\text{H}_1\text{N}_2\text{O}\quad \text{ 6 Methyl 3 pyridin 3 yl piperazin 2 one }

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to 6-Methyl-3-(pyridin-3-yl)piperazin-2-one. For instance, compounds with similar structures have shown significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that the compound may possess similar properties, warranting further investigation.

Urease Inhibition

Urease inhibitors are crucial in treating infections caused by Helicobacter pylori. Compounds derived from pyridylpiperazine hybrids have demonstrated potent urease inhibition, with IC50 values significantly lower than standard inhibitors . While specific data for 6-Methyl-3-(pyridin-3-yl)piperazin-2-one is not directly available, its structural similarities suggest potential activity in this area.

The biological activity of piperazine derivatives often involves interactions with various biological targets, including enzymes and receptors. The binding affinity and interaction profiles can be elucidated through molecular docking studies, which predict favorable interactions at the active sites of target proteins.

Case Studies

  • Antitubercular Activity : A series of piperazine derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Compounds exhibited varying degrees of activity, suggesting that modifications to the piperazine structure can enhance efficacy .
  • Hemolysis Potential : Hemolytic activity was assessed for several piperazine derivatives, revealing that some compounds exhibited good biocompatibility with human blood cells, making them suitable candidates for therapeutic applications .

Data Tables

CompoundActivity TypeIC50 (μM)Reference
6-Methyl-3-(pyridin-3-yl)piperazin-2-oneAntitubercular1.35 - 2.18
Urease Inhibitor (5b)Urease Inhibition2.0 ± 0.73
Urease Inhibitor (7e)Urease Inhibition2.24 ± 1.63

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